molecular formula C9H14 B14731843 1,3,6-Trimethylcyclohexa-1,3-diene CAS No. 5186-34-5

1,3,6-Trimethylcyclohexa-1,3-diene

Cat. No.: B14731843
CAS No.: 5186-34-5
M. Wt: 122.21 g/mol
InChI Key: NVFOKSPNOURCAK-UHFFFAOYSA-N
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Description

1,3,6-Trimethylcyclohexa-1,3-diene is an organic compound with the molecular formula C10H14. It is a derivative of cyclohexadiene, characterized by the presence of three methyl groups attached to the cyclohexadiene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,6-Trimethylcyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the catalytic dehydrogenation of β-cyclocitral or α-cyclogeranic acid using selenium dioxide . Another method includes the acid hydrolysis of picrocrocin, a bitter principle found in saffron .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3,6-Trimethylcyclohexa-1,3-diene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include selenium dioxide and other metal oxides.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium or platinum) is often used.

    Substitution: Halogens, acids, and bases are frequently employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction typically produces more saturated hydrocarbons.

Scientific Research Applications

1,3,6-Trimethylcyclohexa-1,3-diene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,6-Trimethylcyclohexa-1,3-diene involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist at GABAA receptors, which are involved in the regulation of neurotransmission . This interaction is believed to contribute to its anticonvulsant and antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,6-Trimethylcyclohexa-1,3-diene is unique due to its specific arrangement of methyl groups and its ability to undergo a variety of chemical reactions. Its distinct aroma and potential biological activities further distinguish it from similar compounds.

Properties

CAS No.

5186-34-5

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

1,3,6-trimethylcyclohexa-1,3-diene

InChI

InChI=1S/C9H14/c1-7-4-5-8(2)9(3)6-7/h4,6,8H,5H2,1-3H3

InChI Key

NVFOKSPNOURCAK-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(C=C1C)C

Origin of Product

United States

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